molecular formula C16H15ClN2S B091016 Etasuline CAS No. 16781-39-8

Etasuline

Katalognummer: B091016
CAS-Nummer: 16781-39-8
Molekulargewicht: 302.8 g/mol
InChI-Schlüssel: ZGOWZGZRTGGMMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etasuline is a psychotherapeutic agent with the molecular formula C16H15ClN2S and a molecular weight of 302.82 g/mol . It is known for its potential therapeutic effects in treating various psychological disorders. The compound is characterized by its unique structure, which includes a benzothiazine ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Etasuline typically involves the following steps:

    Formation of the Benzothiazine Ring: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.

    Chlorination: The benzothiazine ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzothiazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Ethylamine or other nucleophiles in an organic solvent like dichloromethane.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazine derivatives.

    Substitution: Ethylamino-substituted benzothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

Etasuline has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of benzothiazine derivatives.

    Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

    Medicine: Explored for its therapeutic potential in treating psychological disorders such as depression and anxiety.

    Industry: Utilized in the development of new psychotherapeutic agents and as a reference compound in analytical chemistry.

Wirkmechanismus

The mechanism of action of Etasuline involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity to exert its psychotherapeutic effects. The compound’s benzothiazine ring system allows it to cross the blood-brain barrier and interact with these receptors effectively.

Vergleich Mit ähnlichen Verbindungen

    Chlorpromazine: Another psychotherapeutic agent with a similar benzothiazine structure but different substituents.

    Thioridazine: Shares the benzothiazine ring system but has different pharmacological properties.

Uniqueness of Etasuline: this compound is unique due to its specific substitution pattern on the benzothiazine ring, which imparts distinct pharmacological properties. Unlike other similar compounds, this compound has a higher affinity for serotonin receptors, making it particularly effective in treating certain psychological disorders.

Eigenschaften

CAS-Nummer

16781-39-8

Molekularformel

C16H15ClN2S

Molekulargewicht

302.8 g/mol

IUPAC-Name

6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzothiazin-2-imine

InChI

InChI=1S/C16H15ClN2S/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19)

InChI-Schlüssel

ZGOWZGZRTGGMMM-UHFFFAOYSA-N

Isomerische SMILES

CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3

SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3

Kanonische SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.